An In-depth Technical Guide to 2-Methyl-1,3-dioxane: Chemical Properties and Structure
An In-depth Technical Guide to 2-Methyl-1,3-dioxane: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Methyl-1,3-dioxane, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
2-Methyl-1,3-dioxane is a cyclic organic compound featuring a six-membered ring containing two oxygen atoms at positions 1 and 3, with a methyl group attached to the carbon at position 2.[1] It is a colorless liquid with a characteristic sweet odor and is soluble in water and various organic solvents.[1] The presence of the methyl group at the acetal (B89532) center influences its chemical reactivity and applications as a solvent or a synthetic intermediate.[1]
Table 1: Structural and Identification Data for 2-Methyl-1,3-dioxane
| Identifier | Value |
| IUPAC Name | 2-methyl-1,3-dioxane[2] |
| Synonyms | m-Dioxane, 2-methyl-; 2-Methyl-m-dioxane; 2-Methyl-1,3-dioxacyclohexane[1][2][3] |
| CAS Number | 626-68-6[1][2][3] |
| Molecular Formula | C₅H₁₀O₂[1][2] |
| SMILES | CC1OCCCO1[1][2] |
| InChI | InChI=1S/C5H10O2/c1-5-6-3-2-4-7-5/h5H,2-4H2,1H3[1][2][3] |
| InChIKey | HDGHQFQMWUTHKL-UHFFFAOYSA-N[1][2][3] |
digraph "2_Methyl_1_3_dioxane_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, len=1.5];// Atom nodes C1 [label="C", pos="0,0!"]; O2 [label="O", pos="1.3,-0.5!"]; C3 [label="C", pos="2.1,0.5!"]; C4 [label="C", pos="1.3,1.8!"]; O5 [label="O", pos="0,2.3!"]; C6 [label="C", pos="-0.8,1.3!"]; C_methyl [label="CH₃", pos="-2.1,1.6!"];
// Bonds C6 -- O5 [label=""]; O5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- O2 [label=""]; O2 -- C1 [label="", style=invis]; // Invisible edge for positioning C1 -- C6 [label="", style=invis]; // Invisible edge for positioning C6 -- C_methyl [label=""];
// Manually draw the ring structure for better appearance C1 [shape=point, pos="-0.4,0.7!"]; O2 [label="O", pos="0.9,0.2!"]; C3 [label="CH₂", pos="1.7,1.3!"]; C4 [label="CH₂", pos="0.9,2.4!"]; O5 [label="O", pos="-0.5,2.4!"]; C6 [label="CH", pos="-1.3,1.3!"]; C_methyl [label="CH₃", pos="-2.7,1.3!"];
C6 -- O5; O5 -- C4; C4 -- C3; C3 -- O2; O2 -- C6; C6 -- C_methyl; }
Caption: Chemical structure of 2-Methyl-1,3-dioxane.
Physicochemical Properties
The physicochemical properties of 2-Methyl-1,3-dioxane are summarized in the table below. It is a volatile compound with a relatively low boiling point.[1]
Table 2: Physicochemical Properties of 2-Methyl-1,3-dioxane
| Property | Value |
| Molecular Weight | 102.13 g/mol [1][2] |
| Density | 0.941 g/cm³ |
| Boiling Point | 108.1 °C at 760 mmHg |
| Flash Point | 19.5 °C |
| Refractive Index | 1.4 |
| LogP | 0.76930 |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in alcohol. Water solubility is estimated to be 35,320 mg/L at 25 °C. |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-Methyl-1,3-dioxane was not found in the provided search results, a general and widely accepted method is the acid-catalyzed acetalization of an aldehyde with a 1,3-diol. For 2-Methyl-1,3-dioxane, this involves the reaction of acetaldehyde (B116499) (or its trimer, paraldehyde) with 1,3-propanediol (B51772).
General Synthesis Protocol: Acid-Catalyzed Acetalization
This protocol describes the synthesis of 2-Methyl-1,3-dioxane from paraldehyde (B1678423) and 1,3-propanediol using an acid catalyst and a Dean-Stark apparatus to remove the water byproduct, which drives the reaction to completion. This method is analogous to the synthesis of 2-methyl-1,3-dioxolane (B1212220) from ethylene (B1197577) glycol.
Materials:
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Paraldehyde
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1,3-Propanediol
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p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Toluene (B28343) (or another suitable solvent for azeotropic water removal)
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Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,3-propanediol, paraldehyde, a catalytic amount of p-toluenesulfonic acid (approx. 1-2 mol%), and toluene.
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus and a condenser on the round-bottom flask. Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will be collected in the side arm of the Dean-Stark trap, while the toluene returns to the reaction flask.
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Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is collected.
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Work-up:
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Cool the reaction mixture to room temperature.
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Quench the reaction by washing the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
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Filter off the drying agent.
-
Remove the toluene by distillation.
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Purify the crude product by fractional distillation to obtain pure 2-Methyl-1,3-dioxane.
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Caption: General workflow for the synthesis of 2-Methyl-1,3-dioxane.
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of 2-Methyl-1,3-dioxane.
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Mass Spectrometry (GC-MS): Mass spectral data for 2-Methyl-1,3-dioxane is available and can be used for its identification in complex mixtures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR data are available. For ¹³C NMR, in a CDCl₃ solvent, characteristic chemical shifts are observed which can be used to confirm the structure of the molecule.
Safety and Handling
2-Methyl-1,3-dioxane is a flammable liquid and should be handled with appropriate safety precautions.
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Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes. Use non-sparking tools and prevent the build-up of electrostatic charge.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container. Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents and strong acids.
-
First Aid:
-
Inhalation: Move the person to fresh air.
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Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water.
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Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this chemical.
